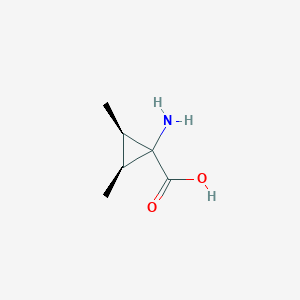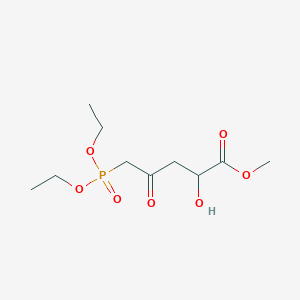
(1R,2R,3S)-1-amino-2,3-dimethylcyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R,3S)-1-amino-2,3-dimethylcyclopropanecarboxylic acid is a chiral cyclopropane derivative This compound is notable for its unique three-membered ring structure, which imparts significant strain and reactivity
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,3S)-1-amino-2,3-dimethylcyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of an appropriate diazo compound with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and decomposition of the diazo compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions for higher yields and purity, as well as developing efficient purification techniques to isolate the desired product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
(1R,2R,3S)-1-amino-2,3-dimethylcyclopropanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
科学的研究の応用
(1R,2R,3S)-1-amino-2,3-dimethylcyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions due to its unique structure.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which (1R,2R,3S)-1-amino-2,3-dimethylcyclopropanecarboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific context and use of the compound.
類似化合物との比較
Similar Compounds
(2R,3S)-isocitric acid: Another chiral compound with a similar stereochemistry but different functional groups.
(2R,3S)-3-isopropylmalic acid: Shares the cyclopropane ring structure but has different substituents.
Uniqueness
(1R,2R,3S)-1-amino-2,3-dimethylcyclopropanecarboxylic acid is unique due to its combination of a strained cyclopropane ring and functional groups that allow for diverse chemical reactivity. This makes it a valuable compound for various synthetic and research applications.
特性
CAS番号 |
116498-01-2 |
|---|---|
分子式 |
C6H11NO2 |
分子量 |
129.16 g/mol |
IUPAC名 |
(2R,3S)-1-amino-2,3-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO2/c1-3-4(2)6(3,7)5(8)9/h3-4H,7H2,1-2H3,(H,8,9)/t3-,4+,6? |
InChIキー |
OWYKWRBYBBHPFS-WBMBKJJNSA-N |
SMILES |
CC1C(C1(C(=O)O)N)C |
異性体SMILES |
C[C@@H]1[C@@H](C1(C(=O)O)N)C |
正規SMILES |
CC1C(C1(C(=O)O)N)C |
同義語 |
Cyclopropanecarboxylic acid, 1-amino-2,3-dimethyl-, (1alpha,2alpha,3alpha)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)

![N-[(2S,3S,4R,5R,6S)-6-[(2S,3S,4R,5R)-4,5-dihydroxy-2-methoxy-1-oxohexan-3-yl]oxy-4-hydroxy-5-methoxy-2,4-dimethyloxan-3-yl]formamide](/img/structure/B39270.png)








![Imidazo[1,5-a]pyridine-3-sulfonamide](/img/structure/B39285.png)


